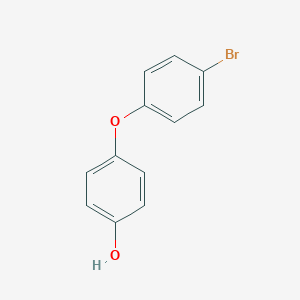

4-(4-Bromophenoxy)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBBTPMHPQGJMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574237 | |

| Record name | 4-(4-Bromophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13320-48-4 | |

| Record name | 4-(4-Bromophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of 4-(4-bromophenoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical properties of 4-(4-bromophenoxy)phenol, a key intermediate in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1] The information is presented to support research and development activities, with detailed experimental protocols and data summaries.

Core Physical and Chemical Properties

This compound is a diaryl ether derivative. Its structure, featuring a brominated phenyl ring linked to a phenolic ring via an ether bond, imparts specific reactivity and physical characteristics valuable in organic synthesis.[2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉BrO₂ | [1][3][4] |

| Molecular Weight | 265.10 g/mol | [4][5] |

| CAS Number | 13320-48-4 | [1][3][4] |

| Melting Point | 73-78 °C | [3][4][6] |

| Boiling Point | 359.5 ± 22.0 °C (Predicted) | [3][6] |

| Density | 1.518 ± 0.06 g/cm³ (Predicted) | [3][6] |

| pKa | 9.92 ± 0.15 (Predicted) | [3] |

| Appearance | White to off-white crystalline solid/powder | [1][3] |

| Solubility | Poorly soluble in water; Soluble in DMSO, Dichloromethane | [3] |

| Storage Temperature | 2-8 °C | [3][4][6] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on established chemical principles for similar compounds.

Synthesis via Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[1][2]

Reaction: 4-bromophenol + 1-bromo-4-iodobenzene → this compound

Materials:

-

4-bromophenol

-

1-bromo-4-iodobenzene (or other activated aryl halide)

-

Copper(I) iodide (CuI) or Copper powder

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)[2]

-

N,N-Dimethylformamide (DMF) or other high-boiling polar solvent[7]

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for reflux

Procedure:

-

Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: To the flask, add 4-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of Copper(I) iodide (0.1 eq).

-

Solvent: Add anhydrous DMF as the solvent.

-

Reactant Addition: Add 1-bromo-4-iodobenzene (1.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (typically >100 °C) with vigorous stirring.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

Recrystallization is used to purify the crude solid product obtained from the synthesis. The goal is to select a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.[8]

Materials:

-

Crude this compound

-

Ethanol and Deionized Water (or another suitable mixed-solvent system)[3]

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Büchner funnel and filter flask

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating.[3]

-

Hot Filtration (Optional): If insoluble impurities or colored residues are present, quickly filter the hot solution through a pre-heated funnel into a clean flask. Activated charcoal can be added before this step to remove colored impurities.[3]

-

Induce Crystallization: While the filtrate is hot, add deionized water dropwise until the solution becomes persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear, saturated solution.[3]

-

Cooling: Cover the flask and allow it to cool slowly to room temperature to encourage the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[3][8]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

-

Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol-water mixture.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Structural Characterization

The identity and purity of the synthesized compound are confirmed using various spectroscopic methods.

2.3.1. ¹H NMR Spectroscopy

-

Protocol: Dissolve a small sample (~5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[9] Transfer the solution to an NMR tube for analysis.

-

Expected Signals:

-

Aromatic Protons (Ar-H): Multiple signals are expected in the aromatic region (~6.8-7.5 ppm). The protons on the two phenyl rings will exhibit characteristic doublet or multiplet splitting patterns. Protons ortho and para to the electron-donating ether oxygen will be shielded (shifted upfield), while those adjacent to the electron-withdrawing bromine atom will be deshielded (shifted downfield).[10]

-

Phenolic Proton (-OH): A broad singlet is expected, typically between 4-7 ppm. Its position can be concentration-dependent. The peak can be confirmed by a "D₂O shake," where adding a drop of D₂O to the sample causes the -OH peak to disappear.[11]

-

2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Protocol: Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Record the spectrum, typically from 4000 to 600 cm⁻¹.

-

Expected Absorptions:

-

O-H Stretch (Phenol): A strong, broad absorption band around 3200-3600 cm⁻¹.[11][12]

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Characteristic peaks in the 1450-1600 cm⁻¹ region.[11]

-

C-O-C Stretch (Aryl Ether): A strong, characteristic absorption band around 1200-1280 cm⁻¹.[12]

-

C-Br Stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹.

-

2.3.3. Mass Spectrometry (MS)

-

Protocol: Introduce a small amount of the sample into the mass spectrometer, typically using Electron Ionization (EI).

-

Expected Fragmentation:

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.[13][14] This isotopic signature is a definitive confirmation of a monobrominated compound.

-

Visualization of Experimental Workflow

The logical flow from synthesis to final characterization is a critical aspect of chemical research. The following diagram illustrates this workflow for this compound.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann reaction | PPTX [slideshare.net]

- 3. benchchem.com [benchchem.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. byjus.com [byjus.com]

- 6. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. physics.emu.edu.tr [physics.emu.edu.tr]

- 9. rsc.org [rsc.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. agro.icm.edu.pl [agro.icm.edu.pl]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 4-(4-bromophenoxy)phenol via Ullmann Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ullmann condensation is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-oxygen (C-O) bonds, particularly in the synthesis of diaryl ethers. This technical guide offers a comprehensive overview of the synthesis of 4-(4-bromophenoxy)phenol, a key intermediate in the development of pharmaceuticals and other advanced materials. This document provides detailed experimental protocols, a summary of relevant quantitative data, and visualizations of the reaction mechanism and experimental workflow to aid researchers in the successful application of this important transformation.

Introduction

Diaryl ethers are a prevalent structural motif in a wide array of biologically active molecules and functional materials. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, has long been a primary method for their synthesis.[1] While traditional Ullmann conditions often required harsh reaction temperatures and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient catalytic systems.[2][3]

The synthesis of this compound serves as an exemplary case of an Ullmann-type C-O cross-coupling reaction. This compound is a valuable building block in medicinal chemistry and materials science.[4] This guide will detail a modern approach to its synthesis, focusing on a ligand-assisted copper-catalyzed protocol that offers improved yields and milder reaction conditions.

Reaction Scheme

The synthesis of this compound via Ullmann condensation involves the coupling of 4-bromophenol with a suitable aryl halide, such as 1,4-dibromobenzene, in the presence of a copper catalyst, a ligand, and a base.

Figure 1: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for Ullmann-type diaryl ether syntheses, drawing on examples from the literature that are structurally analogous to the synthesis of this compound. These data highlight the influence of different catalysts, ligands, and substrates on reaction yields.

Table 1: Effect of Copper Catalyst and Ligand on Diaryl Ether Synthesis

| Entry | Aryl Halide | Phenol | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Phenol | CuI (2) | N-Methylglycine (7.5) | Cs₂CO₃ | Dioxane | 90 | 37 |

| 2 | 4-Iodoanisole | Phenol | CuI (2) | L-Proline (7.5) | Cs₂CO₃ | Dioxane | 90 | 35 |

| 3 | 4-Iodoanisole | Phenol | CuI (2) | N,N-Dimethylglycine HCl (7.5) | Cs₂CO₃ | Dioxane | 90 | 85 |

| 4 | 4-Bromoanisole | Phenol | CuI (10) | N,N-Dimethylglycine HCl (30) | Cs₂CO₃ | Dioxane | 90 | 88 |

Data adapted from a study on N,N-dimethyl glycine-promoted Ullmann coupling.[5][6]

Table 2: Substrate Scope for N,N-Dimethylglycine-Promoted Diaryl Ether Synthesis

| Entry | Aryl Bromide | Phenol | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxyphenol | 92 |

| 2 | 4-Bromotoluene | Phenol | 85 |

| 3 | 4-Bromobenzonitrile | Phenol | 94 |

| 4 | 1-Bromo-4-fluorobenzene | 4-Cresol | 83 |

Data represents isolated yields and is adapted from a study on N,N-dimethyl glycine-promoted Ullmann coupling.[5]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a diaryl ether, adapted from a well-established N,N-dimethylglycine-promoted Ullmann condensation methodology. This protocol can be applied to the synthesis of this compound.[5][6]

Materials:

-

4-Bromophenol

-

1,4-Dibromobenzene

-

Copper(I) iodide (CuI)

-

N,N-Dimethylglycine hydrochloride

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add 4-bromophenol (1.2 mmol), 1,4-dibromobenzene (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), N,N-dimethylglycine hydrochloride (0.3 mmol, 30 mol%), and cesium carbonate (2.0 mmol).

-

Solvent Addition: Evacuate the tube and backfill with argon. Add anhydrous 1,4-dioxane (4 mL) via syringe.

-

Reaction: Seal the tube and place it in a preheated oil bath at 90 °C. Stir the reaction mixture for 24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound via Ullmann condensation.

References

An In-Depth Technical Guide to 4-(4-Bromophenoxy)phenol (CAS No. 13320-48-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-bromophenoxy)phenol, a versatile aromatic ether with significant potential in various scientific and industrial sectors. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via the Ullmann condensation, and explores its current and potential applications, particularly in the realms of pharmaceutical development and material science. While specific biological activity data for this compound is limited in publicly available literature, this guide discusses the known activities of structurally related brominated phenols to infer its potential pharmacological profile. Safety and handling information is also provided.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its core structure consists of two phenyl rings linked by an ether bond, with a bromine atom and a hydroxyl group at the para positions of the respective rings. This unique substitution pattern imparts specific chemical reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13320-48-4 | [1][2][3][4] |

| Molecular Formula | C₁₂H₉BrO₂ | [1][2][3] |

| Molecular Weight | 265.10 g/mol | [3][4] |

| Appearance | White to off-white cream solid | [1] |

| Melting Point | 73-78 °C | [2][3] |

| Boiling Point | 359.5 ± 22.0 °C (Predicted) | [2] |

| Density | 1.518 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Poorly soluble in water; Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane. | [2] |

| Purity | ≥ 97% (Assay), ≥ 98% (HPLC) | [1][3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This method involves the formation of a diaryl ether from an aryl halide and a phenol.

Experimental Protocol: Ullmann Condensation

This protocol describes a general procedure for the synthesis of this compound based on established Ullmann condensation principles.

dot

Caption: Ullmann condensation workflow for this compound synthesis.

Materials:

-

4-Bromophenol

-

Hydroquinone

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq), hydroquinone (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Addition of Solvent and Ligand: Add anhydrous toluene to the flask, followed by N,N'-dimethylethylenediamine (0.2 eq) via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove insoluble salts.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications

This compound serves as a valuable intermediate in several areas of chemical synthesis.

-

Pharmaceutical Development: It is a building block in the synthesis of more complex molecules with potential therapeutic applications. The diaryl ether moiety is a common scaffold in medicinal chemistry. While specific examples for this compound are not abundant in literature, related brominated phenols are known to be precursors for compounds with antimicrobial and antifungal properties.[1]

-

Polymer Chemistry: This compound can be used in the production of specialty polymers, where the incorporation of bromine can enhance properties such as thermal stability and flame retardancy.[1]

-

Agrochemicals: It is utilized in the synthesis of various agrochemicals, including herbicides and fungicides.[1]

-

Dyes and Pigments: The aromatic structure of this compound makes it a suitable precursor for the manufacture of dyes and pigments.[1]

Potential Biological Activity and Signaling Pathways

dot

Caption: Inferred potential biological activities of this compound.

-

Antimicrobial Activity: The presence of a bromine atom on the phenol ring is known to enhance antimicrobial properties. It is plausible that this compound could exhibit activity against various bacteria and fungi.

-

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom and scavenge free radicals.

-

Cytotoxicity: Some brominated phenols have demonstrated cytotoxic effects against cancer cell lines. Further research is needed to determine if this compound possesses similar properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 2: Hazard and Safety Information

| Hazard Statement(s) | Precautionary Statement(s) |

| H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. |

| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | P280: Wear protective gloves/ eye protection/ face protection. |

| H411: Toxic to aquatic life with long lasting effects. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/ physician. | |

| P273: Avoid release to the environment. |

Note: This information is based on available safety data sheets and may not be exhaustive. Always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties. Its synthesis via the Ullmann condensation provides a reliable route to this compound, enabling its use in the development of new pharmaceuticals, polymers, and other specialty chemicals. While its specific biological profile remains to be fully elucidated, the known activities of related brominated phenols suggest that it is a promising candidate for further investigation in drug discovery and development. Researchers and scientists are encouraged to explore the potential of this versatile molecule in their respective fields.

References

- 1. Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-(4-bromophenoxy)phenol in Organic Solvents for Pharmaceutical Applications

This guide provides an in-depth analysis of the solubility characteristics of 4-(4-bromophenoxy)phenol, a key intermediate in pharmaceutical synthesis.[1][2] Designed for researchers, chemists, and drug development professionals, this document explores the physicochemical principles governing its solubility, offers a predictive framework for solvent selection, and details a robust experimental protocol for empirical determination. Understanding and controlling the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and enabling formulation development.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a diaryl ether derivative with distinct functional groups that dictate its interactions with various solvents.

The molecule's structure features a polar phenolic hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor. This is contrasted by a large, relatively non-polar backbone consisting of two phenyl rings linked by an ether oxygen. The bromine atom adds to the molecular weight and introduces a degree of lipophilicity. This amphipathic nature—possessing both polar and non-polar regions—results in a nuanced solubility profile. It is generally poorly soluble in water but shows good solubility in several organic solvents.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13320-48-4 | [3] |

| Molecular Formula | C₁₂H₉BrO₂ | [1][3] |

| Molecular Weight | 265.10 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 73-78 °C | [1][4] |

| Predicted Density | 1.518 ± 0.06 g/cm³ | [1][4] |

Theoretical Framework for Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. The overall solubility of this compound is determined by the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions.

-

Polarity Match: Solvents with a polarity similar to that of this compound are more likely to be effective. The molecule's phenolic group contributes polarity, while the diphenyl ether structure provides a large non-polar character. Therefore, solvents of intermediate polarity or those with specific interaction capabilities are often optimal.

-

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor. Solvents that are hydrogen bond acceptors (e.g., ethers, ketones, sulfoxides) or hydrogen bond donors (e.g., alcohols) can engage in strong intermolecular forces with the solute, overcoming the solute's crystal lattice energy and promoting dissolution.

-

Dispersive Forces: The aromatic rings in the molecule allow for van der Waals forces and potential pi-pi stacking interactions, which can be significant in aromatic solvents.

Solubility Profile and Solvent Selection Strategy

While extensive quantitative solubility data for this compound is not widely published, a qualitative and predictive assessment can be made based on its structure and known behavior in certain solvents. Literature indicates it is soluble in dimethyl sulfoxide (DMSO) and dichloromethane.[1] The solubility of the related compound, 4-bromophenol, in polar organic solvents like ethanol and methanol further informs these predictions.[5][6]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Experimental Choice |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents are highly polar and are excellent hydrogen bond acceptors, readily interacting with the phenolic -OH group. Their polarity effectively solvates the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Medium | These alcohols can both donate and accept hydrogen bonds, leading to strong solute-solvent interactions. Solubility may decrease slightly with increasing alkyl chain length due to a reduction in overall solvent polarity. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Medium | These solvents have moderate polarity and can effectively solvate the bulk of the molecule. Their inability to hydrogen bond is a limiting factor compared to protic or aprotic polar solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Medium to Low | THF, being more polar, is expected to be a better solvent than diethyl ether. The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower than that of alcohols or sulfoxides. |

| Aromatic | Toluene, Benzene | Low | The primary interactions are dispersive forces and potential pi-pi stacking with the solute's phenyl rings. The lack of strong hydrogen bonding or high polarity limits solubility. |

| Non-polar Aliphatic | Hexanes, Heptane | Very Low | A significant mismatch in polarity between the solvent and the polar phenolic group leads to very poor solvation and minimal solubility. |

The following diagram outlines a logical workflow for selecting an appropriate solvent system based on the intended application.

Caption: Logical workflow for solvent selection.

Standard Protocol for Experimental Solubility Determination: Isothermal Shake-Flask Method

Empirical measurement is essential for obtaining accurate solubility data. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8][9]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol Steps:

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound in the chosen solvent. These will be used to create a calibration curve for concentration analysis.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid at the end of the experiment is critical to ensure saturation has been achieved.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Shake the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Causality Insight: Constant temperature is crucial as solubility is a temperature-dependent thermodynamic property. Vigorous agitation maximizes the solid-liquid surface area, accelerating the approach to equilibrium.

-

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for several hours to let the excess solid settle. This step minimizes the amount of solid that needs to be filtered.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial.

-

Self-Validation: The filtration step is a critical self-validating measure. It ensures that only the dissolved solute is analyzed, preventing falsely high results from suspended microcrystals. Pre-saturating the filter by discarding the first portion of the filtrate is recommended.

-

-

Dilution and Analysis: Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the analytical calibration curve. Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the precise concentration.

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility of this compound in the solvent. The results are typically expressed in units of mg/mL, g/L, or mol/L.

The following diagram illustrates this experimental workflow.

Caption: Isothermal shake-flask experimental workflow.

Implications in Pharmaceutical Research and Development

A thorough understanding of the solubility of this compound directly impacts several critical areas of pharmaceutical development:

-

Process Chemistry: The choice of a reaction solvent is often a compromise between reactant solubility, reaction kinetics, and downstream processing. High solubility can lead to homogeneous reaction conditions and improved yields.

-

Crystallization and Purification: The differential solubility of the compound in various solvents is the basis for its purification. A solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures is an ideal candidate for recrystallization.

-

Formulation Development: For any active pharmaceutical ingredient (API) derived from this intermediate, solubility is a key determinant of bioavailability. Early knowledge of the solubility behavior of structural motifs can guide lead optimization and pre-formulation strategies.

-

Analytical Chemistry: Developing analytical methods, such as for HPLC or NMR, requires solvents that can fully dissolve the analyte to ensure accurate and reproducible quantification.

Conclusion

This compound is a molecule of moderate polarity with both hydrogen bond donating and accepting capabilities. Its solubility is highest in polar aprotic and polar protic solvents and lowest in non-polar aliphatic solvents. While predictive models provide a strong starting point, the isothermal shake-flask method remains the definitive standard for generating the precise, high-quality solubility data required to support robust pharmaceutical research and development. This foundational knowledge is indispensable for achieving efficiency, purity, and success in the synthesis and application of novel chemical entities.

References

- 1. This compound [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 13320-48-4 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Melting Point of 4-(4-bromophenoxy)phenol

This technical guide provides comprehensive information on the melting point of 4-(4-bromophenoxy)phenol, a versatile compound utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a visual representation of the determination process.

Physicochemical Properties of this compound

This compound is a white to off-white cream solid organic compound.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉BrO₂ | [1][2] |

| Molar Mass | 265.1 g/mol | [1][2] |

| Melting Point | 73-78 °C | [2][3][4] |

| 71-77 °C | [1] | |

| Boiling Point (Predicted) | 359.5 ± 22.0 °C | [2][3] |

| Density (Predicted) | 1.518 ± 0.06 g/cm³ | [2][3] |

| Storage Temperature | 2-8 °C | [1][2][3] |

| CAS Number | 13320-48-4 | [1][2][3] |

Experimental Protocol for Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[5] The following protocol outlines the capillary method for determining the melting point of this compound using a standard melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Mortar and pestle (if sample consists of large crystals)

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Place a small amount of the this compound on a clean, dry surface.

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[5]

-

Introduce the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample should be approximately 2-3 mm high.[5][6]

-

-

Apparatus Setup:

-

Insert the capillary tube (sealed end down) into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned in the apparatus to accurately measure the temperature of the heating block.

-

-

Approximate Melting Point Determination (Optional but Recommended):

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.

-

Insert a new capillary tube with a fresh sample.

-

Set a slow heating rate of 1-2 °C per minute as the temperature approaches the expected melting point. A slow heating rate is crucial for an accurate measurement, ensuring thermal equilibrium between the sample, thermometer, and heating block.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in the appropriate glass waste container.

-

For reliable results, it is advisable to repeat the determination with a fresh sample until consistent values are obtained.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound.

Caption: A flowchart of the experimental procedure for determining the melting point.

References

Spectroscopic and Physicochemical Profile of 4-(4-bromophenoxy)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 4-(4-bromophenoxy)phenol. Due to the limited availability of published experimental spectra for this specific compound, this document presents expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. Detailed experimental protocols for obtaining the requisite spectroscopic data are also provided to facilitate its characterization in a laboratory setting.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 13320-48-4) are summarized below. This information is crucial for its handling, formulation, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉BrO₂ | [1][2] |

| Molecular Weight | 265.10 g/mol | [1][3] |

| Appearance | White to off-white cream solid | [2] |

| Melting Point | 73-78 °C | [1] |

| Solubility | Poorly soluble in water; soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane. | [4] |

| Purity | ≥ 98% (HPLC) | [2] |

Predicted Spectroscopic Data

The following tables outline the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its structural features—a substituted phenol and a brominated phenyl ether—and by comparison with spectral data for related compounds such as 4-bromophenol.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Expected Spectrum in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 9.0 - 10.0 | Singlet (broad) | 1H | Phenolic -OH |

| ~ 7.40 | Doublet | 2H | Aromatic protons ortho to the bromine atom |

| ~ 6.95 | Doublet | 2H | Aromatic protons meta to the bromine atom |

| ~ 6.90 | Doublet | 2H | Aromatic protons ortho to the hydroxyl group |

| ~ 6.80 | Doublet | 2H | Aromatic protons meta to the hydroxyl group |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Expected Spectrum in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | Carbon attached to the hydroxyl group |

| ~ 154 | Carbon in the brominated ring attached to the ether oxygen |

| ~ 133 | Aromatic CH ortho to the bromine atom |

| ~ 122 | Aromatic CH meta to the hydroxyl group |

| ~ 118 | Carbon bearing the bromine atom |

| ~ 117 | Aromatic CH ortho to the hydroxyl group |

| ~ 116 | Aromatic CH meta to the bromine atom |

| ~ 115 | Carbon in the phenolic ring attached to the ether oxygen |

FT-IR (Fourier-Transform Infrared) Spectroscopy

Expected Major Absorption Bands (KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretching |

| 1250 - 1200 | Strong | Aryl-O-Aryl asymmetric stretch |

| ~ 1070 | Medium | C-Br stretch |

| 850 - 800 | Strong | para-disubstituted C-H out-of-plane bend |

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization)

| m/z | Interpretation |

| 264/266 | Molecular ion peak (M⁺, due to ⁷⁹Br and ⁸¹Br isotopes) |

| 185 | Loss of a bromine radical |

| 157 | Loss of a bromophenoxy radical |

| 93 | Phenoxy cation |

| 77 | Phenyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Accurately weigh the sample and transfer it into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube and carefully wipe the outside.

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures, including locking, tuning, and shimming.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), IR grade, desiccated

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Place a small amount of KBr in a warm oven to ensure it is completely dry.

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the collar of a pellet press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the press and place it in the sample holder of the FT-IR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol, acetonitrile)

-

Vial

-

Microsyringe

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure (Direct Infusion with EI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

-

Introduce the sample into the ion source of the mass spectrometer via a direct insertion probe or by direct infusion using a syringe pump.

-

The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV for EI).

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

A mass spectrum is generated by plotting the relative abundance of ions against their m/z ratio.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and the general principle of a spectroscopic experiment.

References

An In-depth Technical Guide to the Health and Safety of 4-(4-bromophenoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 4-(4-bromophenoxy)phenol (CAS No. 13320-48-4). The following sections detail the hazardous properties, safe handling procedures, and emergency response protocols for this compound, with a focus on providing actionable information for laboratory and research settings.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₂H₉BrO₂ and a molecular weight of 265.10 g/mol .[1][2] It is important to be aware of its physical characteristics to ensure proper handling and storage.

| Property | Value | Source |

| CAS Number | 13320-48-4 | [1][2] |

| Molecular Formula | C₁₂H₉BrO₂ | [1][2] |

| Molecular Weight | 265.10 g/mol | [1][2] |

| Appearance | White crystalline powder or solid | [2][3] |

| Melting Point | 73-78 °C | [2][3] |

| Boiling Point | 359.5 ± 22.0 °C (Predicted) | [3][4] |

| Density | 1.518 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 9.92 ± 0.15 (Predicted) | [3][4] |

| Solubility | Poorly soluble in water; soluble in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. | [3] |

| Storage Temperature | 2-8°C | [2][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are serious eye irritation, potential for allergic or asthmatic reactions if inhaled, and toxicity to aquatic life with long-lasting effects.[2][5]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[2][5] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][5] |

| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[2][5] |

GHS Pictograms:

Signal Word: Danger [2]

Hazard Statements:

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][5]

-

H411: Toxic to aquatic life with long lasting effects.[2][5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7][8]

-

P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.

-

P391: Collect spillage.

-

P501: Dispose of contents/container to an approved waste disposal plant.[6][8]

Experimental Protocols

-

Acute Dermal, Inhalation, and Oral Toxicity Studies (OECD 402, 403, 401/420/423/425): These studies in animal models (typically rats or rabbits) would determine the short-term toxicity of the compound.

-

Dermal and Eye Irritation/Corrosion Studies (OECD 404, 405): These tests, often using rabbits, assess the potential for skin and eye damage upon direct contact.

-

Skin Sensitization (OECD 406, 429, 442A-E): Various methods, including the Guinea Pig Maximization Test or the Local Lymph Node Assay (LLNA) in mice, are used to determine if a substance can cause an allergic skin reaction.

-

Repeated Dose Toxicity Studies (OECD 407, 408, 410, 412): These longer-term studies (28-day, 90-day, etc.) in animals help to identify target organs for toxicity and establish no-observed-adverse-effect levels (NOAELs).

Signaling Pathways and Mechanism of Action

Information regarding the specific signaling pathways and mechanisms of toxicity for this compound is not extensively documented in publicly available literature. Given its classification as a respiratory sensitizer, it is plausible that it acts as a hapten, binding to endogenous proteins to form an immunogenic complex that triggers a hypersensitivity reaction in the respiratory tract. The phenolic structure also suggests potential for oxidative stress and interaction with cellular macromolecules. However, without specific research on this compound, these remain hypotheses.

Safe Handling and Storage

To minimize risk when working with this compound, the following procedures should be strictly followed.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder or creating solutions.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10][11]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][12]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[2][12]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respiratory protection should be used.[2]

Handling Procedures

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10]

-

Store away from incompatible materials such as strong oxidizing agents.[13]

Emergency and First Aid Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8][13]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6][8][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8][13]

Spill Response

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[13]

-

Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE and use a dust suppressant if necessary. Collect the material and place it in a designated container for disposal.

-

Avoid allowing the substance to enter drains or waterways.[3]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This material may be considered hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[6][8][13]

Visualizations

Experimental Workflow for Hazard Assessment

Caption: A generalized workflow for the hazard assessment of a chemical substance.

Emergency Response Logic

Caption: Decision-making flow for first aid response to chemical exposure.

References

- 1. scbt.com [scbt.com]

- 2. 4-(4-溴苯氧基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 13320-48-4 [m.chemicalbook.com]

- 5. chemical-label.com [chemical-label.com]

- 6. aksci.com [aksci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cochise.edu [cochise.edu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. otago.ac.nz [otago.ac.nz]

- 13. fishersci.com [fishersci.com]

Commercial Sourcing Guide: 4-(4-Bromophenoxy)phenol for Research and Development

For researchers, scientists, and professionals in drug development, the procurement of high-quality chemical reagents is a critical foundation for successful experimentation and innovation. This technical guide provides an in-depth overview of commercial suppliers for 4-(4-bromophenoxy)phenol (CAS No. 13320-48-4), a key intermediate in the synthesis of various pharmaceuticals and advanced materials.[1] This document outlines key specifications from various suppliers to facilitate informed purchasing decisions.

Overview of this compound

This compound is a versatile organic compound utilized in diverse research and industrial applications. Its molecular structure, featuring a bromophenyl group linked to a phenol via an ether bond, makes it a valuable building block in organic synthesis.[1] Notably, it serves as an intermediate in the creation of pharmaceuticals, particularly those with antibacterial and antifungal properties.[1] Additionally, it finds use in polymer chemistry for producing specialty polymers with enhanced thermal stability and in the formulation of flame retardants.[1]

Commercial Supplier and Product Specifications

The following table summarizes the product specifications for this compound available from various commercial suppliers. This data is intended to provide a comparative overview to aid in the selection of the most suitable product for specific research or development needs.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight | Additional Notes |

| Chem-Impex | 25839 | ≥ 98% (HPLC) | 1g, 5g, 25g | 13320-48-4 | C₁₂H₉BrO₂ | 265.11 | White to off-white cream solid; Melting point: 71-77 °C.[1] |

| Santa Cruz Biotechnology | sc-267981 | Not Specified | Inquire | 13320-48-4 | C₁₂H₉BrO₂ | 265.10 | Classified as a Dangerous Good for transport. For research use only. |

| Amerigo Scientific | CBB1123127 | 97% | 5g, 25g | 13320-48-4 | C₁₂H₉BrO₂ | 265.10 | Storage temperature: 2-8°C.[2] |

| US Biological Life Sciences | Not Specified | Highly Purified | 2g, 5g, 10g, 25g | 13320-48-4 | Not Specified | Not Specified | |

| Sigma-Aldrich | 695351 | 97% | Not Applicable | 13320-48-4 | C₁₂H₉BrO₂ | 265.10 | This product has been discontinued. |

| Doron Scientific (Ambeed) | A370423 | Not Specified | Inquire | 13320-48-4 | C₁₂H₉BrO₂ | 265.1027 | |

| Thermo Scientific | AC338360250 | 97% | 25 g | Not specified | Not specified | Not specified |

Methodologies for Quality Assessment

While specific experimental protocols for the use of this compound are application-dependent and thus beyond the scope of this guide, suppliers typically provide a Certificate of Analysis (CoA) upon request. This document details the results of their internal quality control testing. For purity assessment, High-Performance Liquid Chromatography (HPLC) is a commonly cited method by suppliers like Chem-Impex.[1] Researchers should always request and consult the lot-specific CoA to obtain precise data for their purchased material.

Logical Workflow for Supplier Selection

The process of selecting a suitable commercial supplier for this compound can be streamlined by following a logical workflow. The diagram below illustrates a typical decision-making process for a researcher.

This workflow provides a structured approach, from defining the initial requirements to the final procurement, ensuring that the chosen supplier meets the specific technical and logistical needs of the research project.

References

An In-Depth Technical Guide to the Synthesis of 4-(4-bromophenoxy)phenol: Mechanism and Protocol

Foreword: The Strategic Importance of 4-(4-bromophenoxy)phenol in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the diaryl ether linkage represents a cornerstone structural motif, imbuing molecules with a unique combination of conformational flexibility and chemical stability. Among the vast array of diaryl ether intermediates, this compound stands out as a particularly versatile building block. Its strategic importance lies in the dual reactivity it presents: a nucleophilic phenol for further etherification or esterification, and a brominated aromatic ring ripe for a multitude of cross-coupling reactions. This guide provides an in-depth exploration of the synthesis of this key intermediate, focusing on the mechanistic intricacies and a field-proven experimental protocol.

I. Mechanistic Rationale: The Ullmann Condensation for Diaryl Ether Synthesis

The formation of the C-O bond between two aryl groups is most effectively achieved through the Ullmann condensation. This reaction, a copper-catalyzed nucleophilic aromatic substitution, has evolved significantly from its early days of harsh reaction conditions. Modern iterations, employing catalytic amounts of copper and specific ligands, allow for a more controlled and efficient synthesis.

The synthesis of this compound is strategically approached by the coupling of hydroquinone and 1,4-dibromobenzene. This choice of reactants is deliberate. Hydroquinone, a symmetrical di-phenol, presents the challenge of controlling the reaction to favor the mono-etherified product over the di-etherified byproduct. This is elegantly achieved by using an excess of hydroquinone relative to 1,4-dibromobenzene, a principle rooted in Le Chatelier's principle to drive the reaction towards the desired mono-substituted product.

The catalytic cycle of the Ullmann condensation, in the context of this synthesis, is initiated by the coordination of a copper(I) species with the phenoxide, formed by the deprotonation of hydroquinone by a base. This copper(I) phenoxide then undergoes oxidative addition with 1,4-dibromobenzene. The subsequent reductive elimination from the resulting copper(III) intermediate furnishes the desired this compound and regenerates the active copper(I) catalyst.

To facilitate this catalytic cycle at milder temperatures and with greater efficiency, the use of a ligand is crucial. N,N-dimethylglycine has emerged as a highly effective and inexpensive ligand for this transformation.[1][2][3] It is believed to stabilize the copper catalyst and promote the key steps of oxidative addition and reductive elimination.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Modified Poly(ether ether ketone) (PEEK) using 4-(4-bromophenoxy)phenol

Disclaimer: The following application notes and protocols describe a hypothetical synthesis of a modified Poly(ether ether ketone) (PEEK) incorporating 4-(4-bromophenoxy)phenol. As of the latest literature review, the direct use of this compound as a comonomer in PEEK synthesis has not been extensively reported. This document is intended for research and development purposes, providing a theoretical framework based on established principles of poly(arylene ether ketone) chemistry for scientists and drug development professionals interested in creating novel PEEK-based materials.

Introduction

Poly(ether ether ketone) (PEEK) is a high-performance semicrystalline thermoplastic renowned for its exceptional mechanical strength, thermal stability, and chemical resistance.[1] These properties make it a material of choice for demanding applications in aerospace, automotive, and medical devices.[2] The standard synthesis of PEEK involves a nucleophilic aromatic substitution (SNAr) reaction between 4,4'-difluorobenzophenone and hydroquinone.[3]

Modification of the PEEK backbone can lead to polymers with tailored properties. The incorporation of bromine atoms into the polymer structure, for instance, can enhance flame retardancy, modify the refractive index, and provide a reactive site for further post-polymerization modifications.[4] This document outlines a hypothetical approach to synthesize a novel PEEK copolymer by incorporating this compound as a comonomer. This would result in a brominated PEEK derivative with potential for unique material characteristics.

Proposed Reaction Mechanism

The synthesis of the brominated PEEK copolymer is proposed to proceed via a nucleophilic aromatic substitution (SNAr) mechanism, similar to the conventional PEEK synthesis.[5] The key steps are as follows:

-

Deprotonation: The phenolic hydroxyl groups of hydroquinone and this compound are deprotonated by a weak base, such as anhydrous potassium carbonate, to form the more nucleophilic phenoxide species in situ.

-

Nucleophilic Attack: The generated phenoxides act as nucleophiles, attacking the electron-deficient carbon atoms of the 4,4'-difluorobenzophenone monomer. The electron-withdrawing ketone group activates the fluorine atoms, making them effective leaving groups.[6]

-

Polymer Chain Growth: This process of forming ether linkages repeats, leading to the growth of the brominated PEEK copolymer chain. The reaction is conducted in a high-boiling polar aprotic solvent, such as diphenyl sulfone, at elevated temperatures to ensure the polymer remains in solution and to drive the reaction to completion.

Hypothetical Experimental Protocol

This protocol describes the synthesis of a brominated PEEK copolymer with a target 10 mol% incorporation of this compound.

Materials:

-

4,4'-difluorobenzophenone (DFBP)

-

Hydroquinone (HQ)

-

This compound (BPP)

-

Anhydrous potassium carbonate (K₂CO₃), finely ground and dried

-

Diphenyl sulfone (DPS)

-

Toluene

-

Methanol

-

Deionized water

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.

-

Heating mantle with a temperature controller.

-

Inert atmosphere system (high-purity nitrogen or argon).

Procedure:

-

Reactor Setup: In a meticulously dried three-necked flask, add 4,4'-difluorobenzophenone (e.g., 0.1 mol), hydroquinone (e.g., 0.09 mol), this compound (e.g., 0.01 mol), and anhydrous potassium carbonate (e.g., 0.11 mol). Add diphenyl sulfone as the solvent (approximately 200% by weight of the monomers) and toluene (as an azeotroping agent).

-

Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to eliminate oxygen and moisture. Maintain a gentle flow of nitrogen throughout the reaction.

-

Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. Toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this process for approximately 2-3 hours to ensure an anhydrous environment. After dehydration, carefully remove the toluene from the Dean-Stark trap.

-

Polymerization: Gradually increase the temperature of the reaction mixture according to the following profile:

-

Heat to 180 °C and maintain for 1 hour.

-

Increase to 220 °C and maintain for 1 hour.

-

Further increase to 280 °C and maintain for 2 hours.

-

Finally, raise the temperature to 320 °C and hold for 3-5 hours. The viscosity of the mixture will increase significantly as the polymer chain grows.

-

-

Isolation and Purification:

-

After the polymerization is complete, cool the reactor to approximately 150 °C.

-

Pour the viscous polymer solution into a large volume of rapidly stirring methanol or deionized water to precipitate the polymer.

-

Break up the solidified polymer and collect it by filtration.

-

Wash the polymer powder sequentially with hot deionized water and methanol to remove the solvent and unreacted monomers.

-

Dry the purified brominated PEEK copolymer in a vacuum oven at 120 °C for 24 hours.

-

Hypothetical Data Presentation

The incorporation of this compound into the PEEK backbone is expected to influence its physical and thermal properties. The following table presents hypothetical data comparing standard PEEK with the proposed brominated PEEK copolymer.

| Property | Standard PEEK | Hypothetical Brominated PEEK (10 mol% BPP) | Rationale for Hypothetical Values |

| Molecular Weight (Mw) | > 80,000 g/mol | 60,000 - 75,000 g/mol | The bulkier brominated monomer may introduce steric hindrance, potentially leading to a slightly lower molecular weight under identical polymerization conditions. |

| Glass Transition Temp. (Tg) | ~ 143 °C[1] | ~ 145-150 °C | The introduction of the polar C-Br bond and the additional phenyl ring could restrict chain mobility, leading to a slight increase in Tg. |

| Melting Temperature (Tm) | ~ 343 °C[1] | ~ 330-340 °C | The disruption of the regular polymer chain structure by the comonomer is likely to reduce the degree of crystallinity, thereby lowering the melting point. |

| Refractive Index | ~ 1.65 | > 1.65 | The presence of the highly polarizable bromine atom is expected to increase the refractive index of the polymer.[4] |

| Flame Retardancy (LOI) | ~ 35% | > 35% | Brominated compounds are known flame retardants; their incorporation should improve the limiting oxygen index (LOI). |

Potential Applications

The synthesized brominated PEEK copolymer, with its modified properties, could be a candidate for several advanced applications:

-

Flame-Retardant Components: For use in aerospace and electronics where high fire safety standards are required.

-

High Refractive Index Materials: For optical applications such as lenses and coatings.

-

Reactive Intermediates: The bromine atom can serve as a reactive handle for further functionalization, allowing for the attachment of other chemical moieties to tailor surface properties or for cross-linking.

-

Advanced Composites: As a matrix material for composites with enhanced interfacial properties.

Conclusion

This document provides a hypothetical framework for the synthesis and characterization of a novel brominated PEEK copolymer using this compound. While the presented protocols are based on established chemical principles, they require experimental validation. Researchers and scientists are encouraged to use this information as a starting point for the development of new high-performance polymers with tailored functionalities.

References

- 1. Polyether ether ketone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. xray.uky.edu [xray.uky.edu]

- 4. Cross-linkable bromo-fluorinated poly(arylene ether ketone)s for photonic device applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

Application Note: A Protocol for Nucleophilic Aromatic Substitution Utilizing 4-(4-Bromophenoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the nucleophilic aromatic substitution (SNAr) reaction of 4-(4-bromophenoxy)phenol with various aryl halides. The described methodology is based on the principles of the Ullmann condensation, a copper-catalyzed cross-coupling reaction that is a cornerstone in the synthesis of diaryl ethers. Diaryl ether moieties are prevalent in a wide array of biologically active molecules and functional materials, making this protocol highly relevant for drug discovery and materials science. This document offers a comprehensive experimental procedure, a summary of representative quantitative data, and visualizations to illustrate the reaction mechanism and experimental workflow.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom bonds. A key variant of this reaction is the Ullmann condensation, which facilitates the synthesis of diaryl ethers through the copper-catalyzed coupling of a phenol with an aryl halide.[1] These reactions traditionally required harsh conditions, including high temperatures and stoichiometric amounts of copper.[2] However, the development of modern catalytic systems has enabled these transformations to proceed under milder conditions with greater functional group tolerance.

The starting material, this compound, is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3] Its structure allows for its participation as a nucleophile in SNAr reactions to generate more complex triaryl ether structures. These products are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.

This application note details a robust protocol for the copper(I)-catalyzed O-arylation of this compound with a range of aryl halides.

Reaction Principle

The reaction proceeds via a copper-catalyzed Ullmann-type mechanism. The phenol is first deprotonated by a base to form the corresponding phenoxide. A copper(I) catalyst then undergoes oxidative addition with the aryl halide. The resulting organocopper intermediate reacts with the phenoxide, followed by reductive elimination to yield the diaryl ether product and regenerate the active copper catalyst.

Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with an aryl halide.

Materials:

-

This compound (97% or higher)

-

Aryl halide (e.g., iodobenzene, 4-bromoanisole, 1-chloro-4-nitrobenzene)

-

Copper(I) iodide (CuI)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Equipment:

-

Schlenk tube or a round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (e.g., nitrogen or argon) with manifold

-

Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Safety Precautions:

-

This compound: May cause eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled. Toxic to aquatic life with long-lasting effects.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

-

Copper(I) iodide: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.[2][5] Avoid inhalation of dust and contact with skin and eyes.

-

Potassium Phosphate (tribasic): Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[6] Handle with care and avoid creating dust.

-

Dimethyl Sulfoxide (DMSO): Combustible liquid. May cause skin and eye irritation.[7] Readily absorbed through the skin and can carry other dissolved substances with it.[7][8] Wear appropriate gloves.

-

Aryl Halides: Toxicity varies depending on the specific compound. Consult the Safety Data Sheet (SDS) for the specific aryl halide being used.

-

The reaction should be performed in a well-ventilated fume hood.

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), copper(I) iodide (0.05 mmol, 5 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous DMSO (5 mL) via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure triaryl ether product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table presents representative, hypothetical data for the copper-catalyzed O-arylation of this compound with various aryl halides, based on typical yields for Ullmann-type reactions. Actual yields may vary depending on the specific reaction conditions and the reactivity of the aryl halide.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | Iodobenzene | 4-(4-Bromophenoxy)-1-phenoxybenzene | 85 |

| 2 | 4-Bromoanisole | 1-(4-Bromophenoxy)-4-(4-methoxyphenoxy)benzene | 78 |